molecular formula C17H23NO3S2 B4663999 2-ethoxy-5-isopropyl-4-methyl-N-(2-thienylmethyl)benzenesulfonamide

2-ethoxy-5-isopropyl-4-methyl-N-(2-thienylmethyl)benzenesulfonamide

Cat. No. B4663999
M. Wt: 353.5 g/mol
InChI Key: ZKXODUZKSWWJOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-5-isopropyl-4-methyl-N-(2-thienylmethyl)benzenesulfonamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known by its chemical formula, C18H25NO3S2, and is a member of the sulfonamide class of compounds. In

Scientific Research Applications

2-ethoxy-5-isopropyl-4-methyl-N-(2-thienylmethyl)benzenesulfonamide has been studied for its potential use in a variety of scientific research applications. One area of research where this compound has been explored is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action for 2-ethoxy-5-isopropyl-4-methyl-N-(2-thienylmethyl)benzenesulfonamide is not fully understood. However, it is believed that this compound may work by inhibiting the activity of certain enzymes or receptors in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-ethoxy-5-isopropyl-4-methyl-N-(2-thienylmethyl)benzenesulfonamide have not been extensively studied. However, some studies have suggested that this compound may have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-ethoxy-5-isopropyl-4-methyl-N-(2-thienylmethyl)benzenesulfonamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound may have potential applications in medicinal chemistry research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the use of 2-ethoxy-5-isopropyl-4-methyl-N-(2-thienylmethyl)benzenesulfonamide in scientific research. One area of research that may be of interest is the exploration of this compound as a potential drug candidate for the treatment of inflammatory diseases. Additionally, further studies may be needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry research.

properties

IUPAC Name

2-ethoxy-4-methyl-5-propan-2-yl-N-(thiophen-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S2/c1-5-21-16-9-13(4)15(12(2)3)10-17(16)23(19,20)18-11-14-7-6-8-22-14/h6-10,12,18H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXODUZKSWWJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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